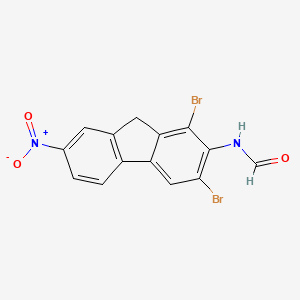
Formamide, N-(1,3-dibromo-7-nitrofluoren-2-YL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- is a chemical compound with a molecular weight of 412.0325 daltons . It is a derivative of formamide, which is an amide derived from formic acid. This compound is characterized by the presence of bromine and nitro groups attached to a fluorenyl moiety, making it a unique and potentially useful compound in various scientific fields.
Preparation Methods
The synthesis of Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- involves several steps. One common method includes the reaction of 1,3-dibromo-7-nitrofluorene with formamide under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- involves its interaction with specific molecular targets. The nitro and bromine groups play a crucial role in its reactivity and ability to form complexes with other molecules. These interactions can lead to various biological effects, including inhibition of certain enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- can be compared with other similar compounds such as:
Formamide, N-(7-nitrofluoren-2-yl)-: Lacks the bromine atoms, which may result in different reactivity and applications.
Dimethylformamide (DMF): A simpler formamide derivative used widely as a solvent in organic synthesis.
The presence of bromine and nitro groups in Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- makes it unique and potentially more reactive compared to its simpler counterparts.
Properties
CAS No. |
73728-57-1 |
|---|---|
Molecular Formula |
C14H8Br2N2O3 |
Molecular Weight |
412.03 g/mol |
IUPAC Name |
N-(1,3-dibromo-7-nitro-9H-fluoren-2-yl)formamide |
InChI |
InChI=1S/C14H8Br2N2O3/c15-12-5-10-9-2-1-8(18(20)21)3-7(9)4-11(10)13(16)14(12)17-6-19/h1-3,5-6H,4H2,(H,17,19) |
InChI Key |
NENSBIQXKBXLLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=CC(=C(C(=C31)Br)NC=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















